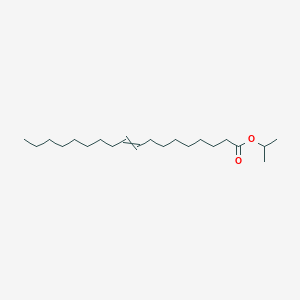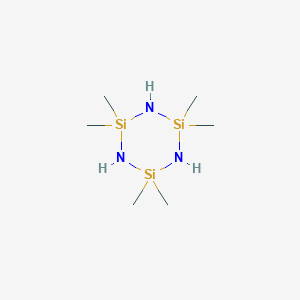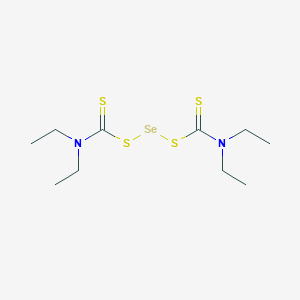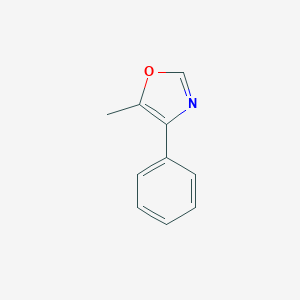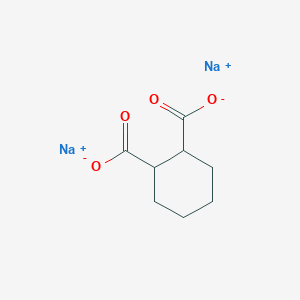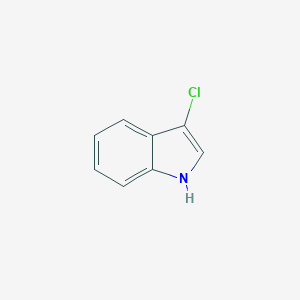
3-氯-1H-吲哚
概述
描述
3-Chloro-1H-indole (3-CI) is an aromatic heterocyclic compound belonging to the indole family, and is composed of a five-membered ring with a nitrogen atom at the 3-position and chlorine atom at the 1-position. It is an important building block for the synthesis of various organic compounds, and has been widely used in the fields of medicinal chemistry, materials science, and biochemistry. In addition, 3-CI has been extensively studied for its biological properties and potential therapeutic applications.
科学研究应用
抗病毒活性
吲哚衍生物,包括 3-氯-1H-吲哚,已显示出作为抗病毒剂的潜力。 例如,据报道,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物是抗病毒剂 .
抗炎特性
吲哚衍生物已被发现具有抗炎特性,这可能使 3-氯-1H-吲哚在治疗各种炎症性疾病方面有用 .
抗癌应用
近年来,吲哚衍生物在治疗癌细胞方面的应用越来越受到关注 . 吲哚,无论是天然的还是合成的,都具有各种生物学上重要的特性 .
抗HIV活性
吲哚衍生物也被发现具有抗HIV活性,这可能使 3-氯-1H-吲哚成为开发新型HIV治疗方法的宝贵化合物 .
抗氧化特性
吲哚衍生物已被发现具有抗氧化特性 . 这可能使 3-氯-1H-吲哚在开发新的抗氧化疗法中发挥作用。
抗菌活性
吲哚衍生物已被发现具有抗菌特性 . 这表明 3-氯-1H-吲哚可能用于开发新的抗菌治疗方法。
这些只是 3-氯-1H-吲哚在科学研究中的众多潜在应用中的一部分。 很明显,这种化合物与许多吲哚衍生物一样,在各个研究领域具有广泛的潜在用途
作用机制
Target of Action
3-Chloro-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body . The indole scaffold is found in many important synthetic drug molecules and is known to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-chloro-1H-indole may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 3-chloro-1H-indole might also be involved in similar biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that 3-chloro-1H-indole may have diverse molecular and cellular effects.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and more .
安全和危害
3-chloro-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
未来方向
属性
IUPAC Name |
3-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSMQKKMAYLKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937514 | |
| Record name | 3-Chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16863-96-0 | |
| Record name | 1H-Indole,3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016863960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to create 3-chloro-1H-indole derivatives?
A1: Several synthetic routes have been explored for 3-chloro-1H-indole derivatives. One common method utilizes 3-chloro-1H-indole-2-carbaldehyde as a starting material. This aldehyde readily undergoes Knoevenagel condensation with compounds containing active methylene groups, leading to diverse derivatives [, , ]. Another approach involves reacting 2-[(carboxymethyl)amino]benzoic acids with Vilsmeier reagent (DMF/POCl3), resulting in the formation of 3-chloro-1H-indole-2-carboxaldehydes [].
Q2: What makes 3-chloro-1H-indole-2-carbaldehyde a versatile starting material for synthesizing bioactive compounds?
A2: 3-chloro-1H-indole-2-carbaldehyde exhibits reactivity towards various nucleophiles, making it an attractive building block. It readily forms Schiff bases with amines [, , ], hydrazones with hydrazine derivatives [, ], and participates in cyclization reactions to form complex heterocycles [, , ]. This versatility allows for the introduction of diverse pharmacophores, expanding the possibilities for discovering novel bioactive molecules.
Q3: What biological activities have been investigated for 3-chloro-1H-indole derivatives?
A3: 3-chloro-1H-indole derivatives have been explored for a variety of biological activities. Research suggests promising antimicrobial effects, with some compounds demonstrating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi [, ]. Furthermore, studies have investigated their potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment, with several derivatives showing moderate to high inhibitory activity [].
Q4: How do structural modifications on the 3-chloro-1H-indole scaffold influence biological activity?
A4: The nature and position of substituents on the 3-chloro-1H-indole core significantly influence biological activity. For instance, incorporating heterocyclic moieties like pyrazole, thiazole, and pyrimidine rings into the scaffold led to enhanced anti-inflammatory and antimicrobial activity in some derivatives []. Similarly, fusing the 3-chloro-1H-indole core with oxazolidine, oxazinane, and benzimidazole rings resulted in potent acetylcholinesterase inhibitors []. These findings highlight the importance of exploring diverse substitutions for optimizing activity and selectivity profiles.
Q5: What spectroscopic techniques are commonly employed for characterizing 3-chloro-1H-indole derivatives?
A5: Synthesized 3-chloro-1H-indole derivatives are routinely characterized using a combination of spectroscopic techniques. Infrared (IR) spectroscopy provides insights into functional groups present within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

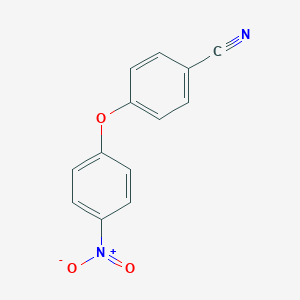
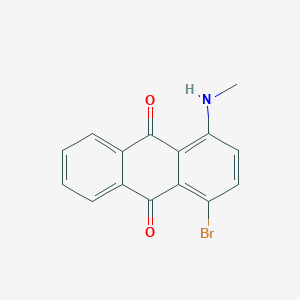
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
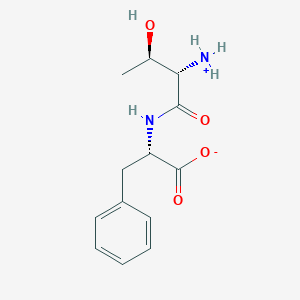
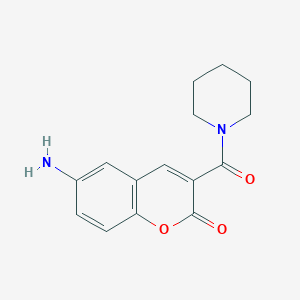
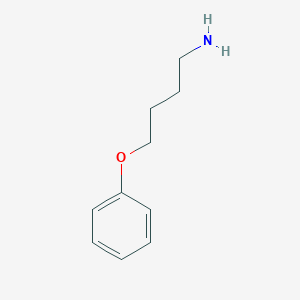
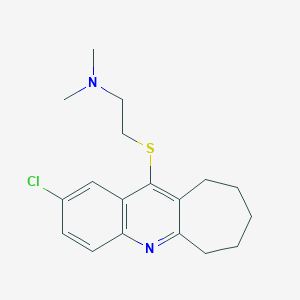
![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)
